molecular formula C14H22O4S2 B12693824 dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate CAS No. 80518-63-4

dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate

Cat. No.: B12693824
CAS No.: 80518-63-4
M. Wt: 318.5 g/mol
InChI Key: PASKMZLMZRIGCX-UHFFFAOYSA-M
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Description

Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O4S2 It is known for its unique structure, which includes a sulfanium ion and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate typically involves the reaction of dimethyl sulfide with oxolan-2-ylmethyl chloride in the presence of a base, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or acetonitrile

    Catalysts: Bases such as triethylamine or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanium ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Sulfides

    Substitution Products: Various substituted sulfanium compounds

Scientific Research Applications

Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-methylbenzenesulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(tetrahydro-2-furanylmethyl)sulfonium 4-methylbenzenesulfonate
  • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine

Uniqueness

Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate is unique due to its specific combination of a sulfanium ion and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

80518-63-4

Molecular Formula

C14H22O4S2

Molecular Weight

318.5 g/mol

IUPAC Name

dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.C7H15OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(2)6-7-4-3-5-8-7/h2-5H,1H3,(H,8,9,10);7H,3-6H2,1-2H3/q;+1/p-1

InChI Key

PASKMZLMZRIGCX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](C)CC1CCCO1

Origin of Product

United States

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